1,1,3,3-Tetramethyldisilazane (CAS: 15933-59-2) is a highly volatile, bifunctional organosilicon compound characterized by a central secondary amine flanked by two dimethylsilane groups. Unlike fully methylated silazane analogs, TMDSZ contains reactive silicon-hydrogen (Si-H) bonds alongside the central nitrogen-hydrogen (N-H) bond [1]. This specific structural configuration drastically lowers its activation energy for thermal and plasma-induced decomposition, establishing it as a premium single-source precursor for the chemical vapor deposition (CVD) of amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films. Additionally, its Si-H functionality makes it a critical cross-linking agent in advanced silicone elastomer formulations and a highly specialized reagent for stereoselective intramolecular hydrosilylation in complex organic synthesis.
In procurement and material selection, buyers often attempt to substitute TMDSZ with the more ubiquitous and less expensive hexamethyldisilazane (HMDSZ). However, this generic substitution fundamentally fails in applications requiring Si-H bond reactivity [1]. HMDSZ possesses only Si-CH3 bonds, which require significantly higher thermal budgets to cleave, rendering it completely inert for low-temperature plasma-enhanced chemical vapor deposition (PECVD) of highly hydrogenated SiCN films[2]. Furthermore, the absence of hydride functionality means HMDSZ acts strictly as a mono-functional end-capping or silylating agent, making it incapable of participating in the platinum-catalyzed hydrosilylation cross-linking reactions essential for silicone rubber curing and stereoselective polyol synthesis.
Computational and experimental kinetic studies demonstrate that TMDSZ requires significantly less energy to decompose into reactive film-forming species compared to HMDSZ. The concerted formation of 1-dimethylsilylaminosilene via methane elimination from TMDSZ has an activation barrier of 48.5 kcal/mol. In contrast, the lowest equivalent decomposition pathway for HMDSZ demands 66.4 kcal/mol [1]. This lower thermal barrier is directly attributable to the reactive Si-H bonds present in TMDSZ.
| Evidence Dimension | Activation barrier (ΔH‡) for concerted silene/silanimine formation |
| Target Compound Data | 48.5 kcal/mol |
| Comparator Or Baseline | HMDSZ: 66.4 kcal/mol |
| Quantified Difference | 17.9 kcal/mol reduction in activation energy |
| Conditions | Gas-phase decomposition kinetics (B3LYP/CCSD(T) modeling) |
Procurement teams sourcing precursors for low-temperature semiconductor manufacturing must select TMDSZ to minimize thermal damage to delicate underlying microchip architectures.
The practical consequence of TMDSZ's lower activation energy is its unique ability to deposit amorphous hydrogenated silicon carbonitride (a-SiCN:H) films under low-energy conditions. In atmospheric pressure PECVD and catalytic CVD environments, TMDSZ readily undergoes dissociative adsorption via Si-H bond cleavage to yield high deposition rates of a-SiCN:H films. Under identical low-temperature plasma conditions, HMDSZ fails to produce any such films due to the high stability of its Si-CH3 bonds[1].
| Evidence Dimension | a-SiCN:H film formation capability in low-energy PECVD |
| Target Compound Data | High deposition rate of stable a-SiCN:H films |
| Comparator Or Baseline | HMDSZ: No film formation observed |
| Quantified Difference | Absolute viability vs. complete failure |
| Conditions | Atmospheric pressure PECVD / Catalytic CVD at reduced thermal budgets |
Engineers specifying materials for low-temperature display panel or semiconductor insulation coatings cannot use HMDSZ and must procure TMDSZ for viable film growth.
In complex organic synthesis, TMDSZ serves as a bifunctional reagent capable of initial O-silylation followed by intramolecular hydrosilylation. Unlike HMDSZ, which lacks reactive Si-H bonds and acts solely as a terminal protecting group, TMDSZ enables platinum-catalyzed hydrosilylation/Tamao-Fleming oxidation sequences to yield stereocontrolled 1,3-diols in high yields (e.g., 85% yield in two-pot sequences) [1].
| Evidence Dimension | Participation in intramolecular hydrosilylation |
| Target Compound Data | Enables Pt-catalyzed intramolecular hydrosilylation |
| Comparator Or Baseline | HMDSZ: Inactive / incapable of hydrosilylation |
| Quantified Difference | Bifunctional reactivity vs. mono-functional end-capping |
| Conditions | Platinum(0)-catalyzed hydrosilylation followed by Fleming-Tamao oxidation |
Buyers requiring a reagent that provides both silylation and subsequent cross-linking or oxidation pathways must select TMDSZ over standard silazanes.
Directly leveraging its low activation energy of 48.5 kcal/mol, TMDSZ is the premier single-source precursor for depositing insulating and protective a-SiCN:H films on delicate semiconductor wafers and display panels where thermal budgets are strictly limited [1].
Because it possesses reactive Si-H bonds that HMDSZ lacks, TMDSZ is heavily procured as a cross-linking agent. It reacts with vinyl- or silanol-functionalized silicone polymers to form highly elastic, heat-resistant three-dimensional networks used in advanced sealants and coatings [2].
In pharmaceutical and fine chemical synthesis, TMDSZ is uniquely suited for creating silicon-tethered intermediates. Its ability to undergo intramolecular hydrosilylation allows chemists to construct syn- and anti-1,3-diols with high diastereoselectivity via Tamao-Fleming oxidation [3].
Flammable;Corrosive;Irritant